XMU-MP-1 is a small-molecule inhibitor specifically targeting the Hippo pathway kinases MST1 and MST2. This compound has garnered attention in various research studies due to its potential therapeutic applications, particularly in regenerative medicine and cancer treatment. The Hippo signaling pathway plays a crucial role in regulating cell growth, proliferation, and apoptosis, making XMU-MP-1 a significant focus for investigations into its effects on cellular processes.
The synthesis process generally involves:
XMU-MP-1's molecular structure includes functional groups that confer its inhibitory properties against MST1 and MST2 kinases. The precise three-dimensional conformation allows for effective binding to the active sites of these kinases.
While detailed crystallographic data for XMU-MP-1 may not be readily available, studies have indicated that its binding affinity to MST1/2 is significant enough to alter their phosphorylation activities, thereby affecting downstream signaling pathways .
XMU-MP-1 primarily functions through competitive inhibition of MST1 and MST2 kinases. This inhibition affects various downstream targets, including MOB1 and YAP1.
Key reactions include:
The mechanism by which XMU-MP-1 exerts its effects involves:
Research has demonstrated that treatment with XMU-MP-1 can enhance YAP activity in certain contexts while also exhibiting unexpected effects such as decreased cell proliferation in specific tissue models .
Relevant analyses often include spectroscopic methods (e.g., NMR, mass spectrometry) to confirm purity and structural integrity .
XMU-MP-1 has several promising applications in scientific research:
XMU-MP-1 (4-[(6,10-Dihydro-5,10-dimethyl-6-oxo-5H-pyrimido[5,4-b]thieno[3,2-e]diazepin-2-yl)amino]benzenesulfonamide) is a benzenesulfonamide derivative that functions as a reversible adenosine triphosphate-competitive inhibitor targeting the kinase domains of Mammalian Sterile 20-Like Kinase 1 and Mammalian Sterile 20-Like Kinase 2. Biochemical assays demonstrate half-maximal inhibitory concentration values of 71 nM for Mammalian Sterile 20-Like Kinase 1 and 38 nM for Mammalian Sterile 20-Like Kinase 2, confirming high potency [3] [9]. The compound binds within the adenosine triphosphate-binding pocket of Mammalian Sterile 20-Like Kinase 1/2, forming hydrogen bonds with key residues (e.g., Lys59 in Mammalian Sterile 20-Like Kinase 1) and hydrophobic interactions that stabilize its binding [9]. This binding impedes Mammalian Sterile 20-Like Kinase 1/2 autophosphorylation and subsequent activation, thereby disrupting the core Hippo kinase cascade. Structural analyses reveal that XMU-MP-1’s pyrimidothienodiazepine scaffold enables selective accommodation within Mammalian Sterile 20-Like Kinase 1/2’s catalytic cleft, distinguishing it from structurally similar kinases like Rapidly Accelerated Fibrosarcoma or Mitogen-Activated Protein Kinase Kinase Kinase Kinase 4 [9] [10].
Table 1: Structural and Biochemical Properties of XMU-MP-1
Property | Value/Characteristic |
---|---|
Chemical Class | Benzenesulfonamide |
Molecular Weight | 416.47 g/mol |
Mammalian Sterile 20-Like Kinase 1 IC₅₀ | 71 nM |
Mammalian Sterile 20-Like Kinase 2 IC₅₀ | 38 nM |
Binding Mode | Adenosine triphosphate-competitive |
Key Interactions | H-bond with Lys59; Hydrophobic pocket occupancy |
Inhibition of Mammalian Sterile 20-Like Kinase 1/2 by XMU-MP-1 prevents phosphorylation-dependent activation of Large Tumor Suppressor Kinase 1/2, leading to reduced phosphorylation and cytoplasmic sequestration of Yes-Associated Protein and Transcriptional Coactivator With PDZ-Binding Motif [1] [3]. In neonatal rat cardiomyocytes, XMU-MP-1 (1–5 μM) significantly increased nuclear translocation of Yes-Associated Protein, as confirmed by immunofluorescence and luciferase reporter assays using Gal4-Transcriptional Enhanced Associate Domain constructs [1]. This translocation enhanced the transcription of Yes-Associated Protein/Transcriptional Coactivator With PDZ-Binding Motif target genes, including Connective Tissue Growth Factor and Cysteine-Rich Angiogenic Inducer 61, which regulate cell proliferation and survival [1] [9]. In chondrocytes and hepatocytes, XMU-MP-1 similarly promoted Yes-Associated Protein nuclear accumulation, driving expression of proliferative genes (e.g., Cyclin D1, Ankyrin Repeat Domain 1) while suppressing pro-apoptotic factors like B-cell Lymphoma 2-Associated X Protein [3] [5]. Notably, the magnitude of Yes-Associated Protein/Transcriptional Coactivator With PDZ-Binding Motif activation varies by cell density and mechanical cues, reflecting pathway sensitivity to microenvironmental context [10].
Mammalian Sterile 20-Like Kinase 1/2 inhibition by XMU-MP-1 exerts anti-apoptotic effects through Yes-Associated Protein-dependent and -independent mechanisms. In cardiomyocytes exposed to oxidative stress, XMU-MP-1 (3 μM) reduced Terminal Deoxynucleotidyl Transferase dUTP Nick End Labeling positivity by 60% and suppressed Caspase 3 activation by inhibiting Mammalian Sterile 20-Like Kinase 1/2–mediated pro-apoptotic signaling [1] [8]. This occurs via Yes-Associated Protein-induced transcription of anti-apoptotic genes (Baculoviral Inhibitor of Apoptosis Repeat-Containing 5, B-cell Lymphoma Extra Large) and direct disruption of Mammalian Sterile 20-Like Kinase 1/2’s kinase activity, which otherwise phosphorylates and activates pro-apoptotic factors like Forkhead Box O3 [8] [10]. However, in human hair follicle keratinocytes, XMU-MP-1 unexpectedly induced cell cycle arrest by inhibiting Aurora Kinase B (an off-target effect), reducing phospho-Histone H3⁺ mitotic cells and antagonizing paclitaxel-induced cytotoxicity [8]. This highlights tissue-specific outcomes: While XMU-MP-1 typically suppresses apoptosis in stress-exposed cells (e.g., post-ischemic cardiomyocytes), it may arrest proliferation in homeostatic contexts due to kinase promiscuity [8] [10].
Although designed as a Mammalian Sterile 20-Like Kinase 1/2 inhibitor, XMU-MP-1 exhibits moderate selectivity and interacts with multiple kinases. In vitro KINOMEscan profiling revealed that at 1 μM, XMU-MP-1 inhibits 21 additional kinases beyond Mammalian Sterile 20-Like Kinase 1/2, including Tao Kinase 1 (67% inhibition), Janus Kinase 1 (72%), and Aurora Kinase A/B (89%) [8] [9]. Its adenosine triphosphate-competitive nature enables broad kinase engagement, as molecular modeling shows the 7-azaindole moiety facilitating hinge-region binding in diverse adenosine triphosphate pockets [8] [10]. Homology models comparing XMU-MP-1 and TRULI (a selective Large Tumor Suppressor Kinase 1/2 inhibitor) illustrate divergent binding: TRULI occupies a deeper hydrophobic region in Large Tumor Suppressor Kinase 1/2, while XMU-MP-1’s benzenesulfonamide group favors Mammalian Sterile 20-Like Kinase 1/2’s solvent-exposed front pocket [10]. This explains XMU-MP-1’s weaker activity against Large Tumor Suppressor Kinase 1/2 (half-maximal inhibitory concentration >1 μM) and its downstream effects—unlike TRULI, XMU-MP-1 does not robustly induce proliferation in postmitotic mammalian tissues like the inner ear [10].
Table 2: Kinase Inhibition Profile of XMU-MP-1
Kinase Target | % Inhibition at 1 μM | Functional Consequence |
---|---|---|
Mammalian Sterile 20-Like Kinase 2 | 95% | Hippo pathway inactivation |
Aurora Kinase A | 89% | Mitotic arrest in keratinocytes |
Tao Kinase 1 | 67% | Altered cytoskeletal signaling |
Janus Kinase 1 | 72% | Modulated inflammatory responses |
Rapidly Accelerated Fibrosarcoma | 22% | Minimal impact on MAPK pathways |
The compound’s limited selectivity necessitates cautious interpretation of phenotypic data, as effects may stem from off-target kinase modulation rather than exclusive Hippo pathway inhibition [8] [9]. For instance, its anti-apoptotic actions in cardiomyocytes likely reflect Mammalian Sterile 20-Like Kinase 1/2 blockade, whereas growth arrest in hair follicles arises from Aurora Kinase inhibition [8]. Future derivatives should optimize the pyrimidothienodiazepine scaffold to enhance Mammalian Sterile 20-Like Kinase 1/2 specificity.
CAS No.: 2134602-45-0
CAS No.: 62968-45-0
CAS No.: 135333-27-6
CAS No.: 1246815-51-9
CAS No.: 67054-00-6
CAS No.: 591-81-1